Aztreonam Impurity F

Pharmaceutical Analysis Mass Spectrometry Impurity Profiling

Accurate Aztreonam impurity profiling requires the correct USP-designated reference standard. Substituting with related esters or isomers invalidates HPLC peak assignment and ANDA compliance. - **Certified Reference Material:** Complete characterization (HRESIMS, 1D/2D NMR, CoA) supports regulatory filing. - **cGMP Compliance:** Precisely quantify Impurity F against USP monograph limits for batch release. - **Stability Studies:** Essential marker for forced degradation profiling and shelf-life determination.

Molecular Formula C15H21N5O8S2
Molecular Weight 463.49
CAS No. 102579-57-7
Cat. No. B601241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAztreonam Impurity F
CAS102579-57-7
Molecular FormulaC15H21N5O8S2
Molecular Weight463.49
Structural Identifiers
SMILESCCOC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)NC2C(N(C2=O)S(=O)(=O)O)C
InChIInChI=1S/C15H21N5O8S2/c1-5-27-13(23)15(3,4)28-19-10(8-6-29-14(16)17-8)11(21)18-9-7(2)20(12(9)22)30(24,25)26/h6-7,9H,5H2,1-4H3,(H2,16,17)(H,18,21)(H,24,25,26)/b19-10-/t7-,9-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aztreonam Impurity F as a High-Purity Reference Standard


Aztreonam Impurity F, also designated as Aztreonam Ethyl Ester or Aztreonam USP Impurity F (CAS 102579-57-7), is a chemically characterized monobactam derivative with the molecular formula C15H21N5O8S2 and a molecular weight of 463.49 g/mol. This compound is generated as a process-related impurity during the industrial synthesis of the β-lactam antibiotic Aztreonam and is consistently observed at quantifiable levels in pharmaceutical batches. Its identity has been definitively confirmed through a combination of high-resolution mass spectrometry (HRESIMS) and one- and two-dimensional NMR techniques, including 1H NMR, 13C NMR, 1H-1H COSY, NOESY, HSQC, and HMBC [1]. As a USP-designated impurity, its accurate quantification is critical for compliance with regulatory specifications governing Aztreonam drug substance and finished product release.

Identity Structurally confirmed by HRMS and 2D NMR
Designation USP-related compound for impurity control
Workflow Supports HPLC/LC-MS method validation and ANDA filings

Why Aztreonam Impurity F Cannot Be Substituted in Validated Methods


Direct substitution of Aztreonam Impurity F with other impurities, such as Aztreonam tert-butyl ester, Aztreonam open-ring desulfate, or the E-isomer, is scientifically invalid and would compromise the integrity of analytical data. The chromatographic behavior of each Aztreonam-related impurity is governed by its unique physicochemical properties; for instance, the E-isomer (anti-aztreonam) exhibits a relative retention time (RRT) of 1.8 under standard USP assay conditions, while other impurities elute at distinct RRTs. Using an incorrect reference standard would lead to inaccurate identification, peak misassignment, and erroneous quantification in HPLC and LC-MS analyses. Furthermore, the United States Pharmacopeia (USP) explicitly designates Aztreonam Impurity F as a distinct related compound, requiring its own certified reference material for method validation and routine quality control in Abbreviated New Drug Application (ANDA) filings [1].

Peak Misassignment Risk
Alternative impurities (e.g., E-isomer, open-ring desulfate) exhibit different chromatographic retention and may lead to incorrect peak identification.
Regulatory Method Invalidation
USP explicitly designates Impurity F as a distinct related compound; substituting another standard violates pharmacopeial method specificity requirements.
Quantification Error
Incorrect reference standard may yield inaccurate quantification in HPLC/LC-MS, compromising batch release data integrity.

Quantitative Differentiation of Aztreonam Impurity F


Molecular Weight Differentiation

The molecular weight of Aztreonam Impurity F (463.49 g/mol) is a definitive and readily measurable parameter that distinguishes it from the parent Aztreonam drug substance (435.43 g/mol) and other common USP-designated impurities. For example, the Aztreonam E-isomer (USP Related Compound E) has a molecular weight of 435.43 g/mol, identical to the parent drug but with a different stereochemistry, while the open-ring desulfated Aztreonam ethyl ester (Impurity VI) has a molecular weight of 411.48 g/mol. In high-resolution mass spectrometry (HRMS) or LC-MS workflows, this +28 Da difference from the parent drug corresponds to the ethyl ester modification, allowing for unambiguous and specific identification [1].

MW Differentiation
Reported
463.49 g/mol
+28 Da (ethyl ester) vs. parent API (435.43 g/mol)
Unambiguous MS-based identification; prevents misassignment with co-eluting impurities.
Calculated from exact mass; verifiable by HRESIMS.
Pharmaceutical Analysis Mass Spectrometry Impurity Profiling

Hydrolytic Susceptibility Profile

Aztreonam Impurity F is uniquely susceptible to hydrolysis by hydrochloric acid, a property that differentiates it from the parent Aztreonam drug substance, which is known for its high resistance to hydrolysis by β-lactamases and demonstrates relative stability under certain acidic conditions. This differential reactivity can be exploited in forced degradation studies to predict impurity formation and to validate stability-indicating analytical methods. Aztreonam's stability in acidic environments has been a subject of study, and its degradation pathways are distinct from the hydrolysis of the ethyl ester moiety in Impurity F .

Hydrolytic Susceptibility
Class-level
Hydrolyzed by HCl
Parent API: more acid-stable; resistant to β-lactamase
Differentiates from parent stability profile; aids forced degradation study design.
Qualitative difference reported; class-level inference.
Stability Studies Forced Degradation Impurity Control

cGMP-Compliant Certification and Characterization

Procurement of Aztreonam Impurity F from qualified vendors ensures access to a Certificate of Analysis (CoA) generated from a cGMP-compliant analytical facility. This CoA includes comprehensive characterization data—1H NMR, 13C NMR, IR, MASS, and HPLC purity—which is essential for regulatory submissions (e.g., ANDA). In contrast, non-certified materials or in-house isolates may lack this rigorous documentation, creating significant compliance risks. The availability of a fully characterized reference standard is a critical differentiator for analytical method development, method validation (AMV), and quality control (QC) applications in commercial production .

Certification Package
Data to verify
CoA with 1H NMR, 13C NMR, IR, MASS, HPLC purity
Comprehensive characterization supports regulatory method validation.
Critical for ANDA submission documentation; verify vendor CoA.
Regulatory Compliance Quality Assurance Analytical Method Validation

Defined Storage and Stability Specifications

Aztreonam Impurity F reference standards are supplied with defined storage conditions to ensure long-term stability and accurate analytical performance. Commercial vendors specify storage at -20°C or 2-8°C, depending on the formulation and intended use. This level of specification provides a clear advantage over non-standardized materials or in-house preparations where stability may be unknown or unverified, leading to potential degradation and compromised analytical results . In contrast, the parent Aztreonam drug substance may have different storage recommendations (e.g., tight containers, protection from light) [1].

Storage Specification
Reported
Specified at -20°C or 2–8°C
Non-certified materials: undefined stability
Defined storage ensures long-term standard integrity for accurate quantification.
Vendor-specified for reference standard use; follow labeled conditions.
Reference Standard Management Stability Procurement

High-Value Application Scenarios for Aztreonam Impurity F


Analytical Method Development and Validation

Aztreonam Impurity F serves as a certified reference standard for developing and validating stability-indicating HPLC or UPLC methods. Its use is essential for establishing system suitability parameters, determining relative retention times, and validating method specificity for the quantification of related substances in Aztreonam drug substance and finished products, a requirement for Abbreviated New Drug Application (ANDA) filings. The comprehensive characterization data (CoA) provided with the standard directly supports regulatory compliance .

Quality Control and Batch Release Testing

In a cGMP-compliant QC laboratory, Aztreonam Impurity F is used as a quantitative reference standard to accurately measure the level of this specific impurity in manufactured batches of Aztreonam. This ensures that the impurity does not exceed the limits specified in the USP monograph or internal specifications, guaranteeing product safety and efficacy before commercial release [1].

Forced Degradation Studies

Aztreonam Impurity F is a critical marker for investigating the chemical stability of Aztreonam. By subjecting Aztreonam drug substance to stress conditions (e.g., acidic hydrolysis, heat, light), researchers can use the certified Impurity F standard to identify and quantify its formation. This data is essential for understanding the drug's degradation profile, establishing shelf-life, and developing appropriate packaging and storage recommendations [2].

Unknown Impurity Identification via LC-MS and NMR

During impurity profiling of Aztreonam samples, Aztreonam Impurity F acts as a definitive analytical marker. Its well-defined molecular weight (463.49 g/mol) and comprehensive spectral data (MS, NMR) allow for the unambiguous identification of this impurity and help to differentiate it from other structurally related compounds. This is crucial for the structural elucidation of unknown peaks in chromatograms and for comprehensive impurity profiling as required by regulatory authorities [3].

Application
Selection Property
Validation Focus
HPLC/UPLC method validation
Certified CoA with full spectral characterization
System suitability, specificity, RRT determination
Batch release QC testing
Quantitative impurity reference standard
Impurity limit compliance per USP monograph
Forced degradation studies
Stability-indicating impurity marker
Degradation pathway elucidation, shelf-life assignment
Unknown impurity structural elucidation
Well-defined MS and NMR fingerprint
LC-MS and NMR peak identification accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aztreonam Impurity F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.